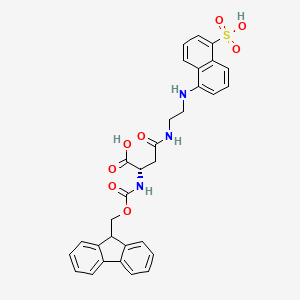

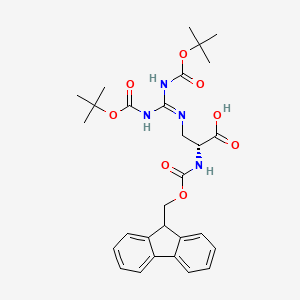

Dde-L-lys(boc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

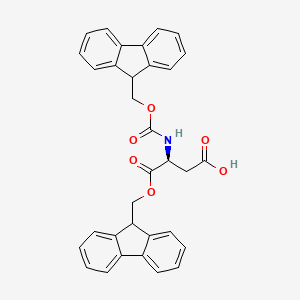

Dde-L-lys(boc)-OH, also known as di-tert-butyl-L-lysine, is an amino acid derivative that is a commonly used reagent in the field of organic chemistry. It is a versatile compound that can be used in a variety of synthetic applications, including peptide synthesis and the development of peptide-based drugs. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

1. DNA Damage Response and Cancer Therapy

Dde-L-lys(boc)-OH and its related compounds have been implicated in the study of DNA damage response (DDR) mechanisms, particularly in the context of cancer therapy. Research suggests that the ubiquitin-dependent proteasomal degradation system, closely associated with DDR, plays a central role in the repair of DNA double-strand breaks (DSBs), proposing new perspectives for anti-cancer therapy (Ramadan & Meerang, 2011).

2. Nanotechnology and Drug Delivery

Nanoparticle-based drug delivery systems (DDS) represent a significant area of development, with Dde-L-lys(boc)-OH-related compounds serving as critical components. These systems aim to enhance the therapeutic efficacy of drugs by facilitating targeted delivery to specific body areas, notably in the treatment of malignancies and in medical imaging applications (Kingsley et al., 2006).

3. Boron Neutron Capture Therapy (BNCT)

In the realm of cancer treatment, boron neutron capture therapy (BNCT) emerges as a novel application area for compounds related to Dde-L-lys(boc)-OH. The therapy relies on the selective delivery of boron to cancer cells, followed by neutron irradiation. The review by Yanagië et al. (2008) explores various drug delivery systems, including liposomes and monoclonal antibodies, to enhance the effectiveness of BNCT, underscoring the importance of targeted delivery in cancer therapy (Yanagië et al., 2008).

4. Environmental Pollution and Endocrine Disruptors

Studies have examined the role of DDT and its metabolites (including DDE) as environmental pollutants and endocrine disruptors, affecting wildlife and potentially human health. While not directly related to Dde-L-lys(boc)-OH, these studies provide context for the broader implications of chemical compounds on health and the environment (Turusov, Rakitsky, & Tomatis, 2002).

5. Advanced Materials for Environmental Remediation

Research into layered double hydroxides (LDHs) has identified these materials as effective for the removal of boron species from water, showcasing the potential for Dde-L-lys(boc)-OH-related compounds in environmental remediation efforts. The review by Theiss, Ayoko, and Frost (2013) delves into the mechanisms through which LDHs adsorb boron species, emphasizing the importance of developing new materials for environmental protection (Theiss, Ayoko, & Frost, 2013).

Propriétés

IUPAC Name |

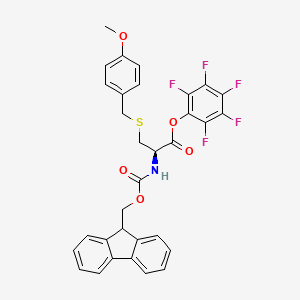

(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O6/c1-13(17-15(24)11-21(5,6)12-16(17)25)23-14(18(26)27)9-7-8-10-22-19(28)29-20(2,3)4/h14,24H,7-12H2,1-6H3,(H,22,28)(H,26,27)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUZKDZPORXJLE-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dde-L-lys(boc)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

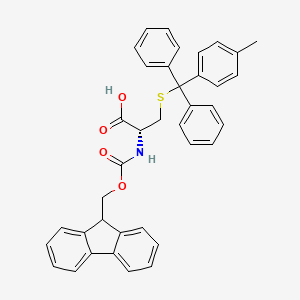

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)